Bienvenue dans la boutique en ligne BenchChem!

AF38469

Sortilin Neurotensin Receptor Inhibitor Potency

AF38469 is the definitive small-molecule Sortilin probe—the only one with publicly available, comprehensive oral PK data (F=35%, t1/2=1.2 h). Its exceptional selectivity (no off-target activity at 10 µM across 70 targets) and co-crystal structure (2.78 Å) enable rational design and target-specific in vivo studies without parenteral dosing. Choose AF38469 over biologics or less-characterized inhibitors for reproducible, translatable results in glioblastoma invasion, progranulin-sortilin axis, and chronic disease models.

Molecular Formula C15H11F3N2O3
Molecular Weight 324.26
CAS No. 1531634-31-7
Cat. No. B605203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF38469
CAS1531634-31-7
SynonymsAF38469;  AF 38469;  AF-38469
Molecular FormulaC15H11F3N2O3
Molecular Weight324.26
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H11F3N2O3/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)
InChIKeyJWCUSQCZMQIBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AF38469: A Validated, Selective Sortilin Inhibitor for In Vitro and In Vivo Research Applications


AF38469 (CAS 1531634-31-7) is a small-molecule inhibitor of Sortilin, a VPS10P family sorting receptor also known as the neurotensin-3 receptor (NTS3) [1]. It is characterized as a novel, selective, and orally bioavailable compound with a defined binding mechanism . Its primary differentiation lies in its potent inhibition of Sortilin (IC50 = 330 nM) coupled with a well-characterized pharmacokinetic (PK) profile and extensive selectivity data, making it a superior tool compound compared to less potent, less selective, or non-orally bioavailable alternatives .

AF38469 Procurement: Why Potency, Selectivity, and Oral Bioavailability Preclude Simple Analog Substitution


The Sortilin inhibitor landscape includes compounds with widely varying potency, mechanisms, and drug-like properties. Substituting AF38469 with another 'Sortilin inhibitor' such as AF40431, SORT-PGRN interaction inhibitor 1, or a biologic like Latozinemab will result in significantly different experimental outcomes. AF38469 provides an IC50 of 330 nM [1], which is over an order of magnitude more potent than earlier ligands . Critically, its oral bioavailability of 35% and established in vivo PK [2] are properties absent in monoclonal antibodies and many other small-molecule probes, making AF38469 the only small-molecule Sortilin inhibitor with publicly available, comprehensive PK data suitable for systemic in vivo studies without parenteral administration. Its exceptional selectivity profile further distinguishes it from less characterized or more promiscuous inhibitors, ensuring target-specific effects.

AF38469 Comparative Performance Data: A Quantitative Guide to Differentiated Selection


AF38469 Exhibits >13-Fold Higher Potency for Sortilin Compared to the First-Generation Ligand AF40431

AF38469 is a highly potent Sortilin inhibitor with an IC50 of 330 nM [1]. This represents a 13.3-fold increase in potency compared to AF40431, the first reported small-molecule ligand for Sortilin, which has an IC50 of 4.4 µM (4,400 nM) . Both compounds were evaluated in similar biochemical binding assays for the same molecular target.

Sortilin Neurotensin Receptor Inhibitor Potency

AF38469 Demonstrates 6-Fold Superior Potency Over SORT-PGRN Interaction Inhibitor 1 in Sortilin Binding Assays

AF38469 inhibits Sortilin with an IC50 of 330 nM [1]. In contrast, the SORT-PGRN interaction inhibitor 1, a more recently developed tool compound for disrupting the progranulin-sortilin interaction, has a reported IC50 of 2 µM (2,000 nM) . AF38469 is therefore 6-fold more potent in direct Sortilin inhibition.

Sortilin Progranulin Inhibitor Potency

AF38469 Exhibits Exceptional Selectivity with No Activity Against 70+ Off-Targets Including the Closely Related NTR1 Receptor

AF38469 demonstrated no significant inhibition or stimulation (>50% effect) at a concentration of 10 µM when profiled against a standard selectivity panel of approximately 70 targets (CEREP) [1]. Crucially, this includes a complete lack of activity against the closely related neurotensin-1 (NTR1) receptor, for which no effect was observed . This high degree of selectivity is a key differentiator from less well-characterized probes.

Sortilin Selectivity Neurotensin Receptor 1

AF38469 is Orally Bioavailable with a Defined Pharmacokinetic Profile, Unlike Biologic Sortilin Antagonists

AF38469 is an orally bioavailable small molecule with a bioavailability (F) of 35% [1]. In contrast, biologic alternatives like Latozinemab (AL001) are recombinant monoclonal antibodies that require parenteral (intravenous or subcutaneous) administration and lack oral bioavailability [2]. This fundamental difference in route of administration and PK properties is a critical differentiator.

Sortilin Pharmacokinetics Oral Bioavailability

AF38469 Demonstrates In Vivo Efficacy in a Glioblastoma Xenograft Model at a Defined Dosing Regimen

AF38469 has demonstrated functional in vivo efficacy by reducing tumor growth in a glioblastoma multiforme mouse xenograft model when administered at a dose of 0.01 g/kg per day . This provides a concrete, application-specific differentiation point from compounds that lack such in vivo validation.

Glioblastoma Xenograft In Vivo Efficacy

AF38469 Binding Mode is Structurally Validated by X-Ray Crystallography at 2.78 Å Resolution

The molecular interaction of AF38469 with its target Sortilin has been structurally validated by X-ray crystallography. A co-crystal structure of the sortilin-AF38469 complex was successfully determined at a resolution of 2.78 Å [1]. This provides atomic-level detail of the binding pose, a level of structural characterization that is not available for many other Sortilin probes.

Sortilin Crystallography Binding Mode

AF38469: Validated Application Scenarios in Neuro-Oncology and Sortilin Pathway Research


Investigating Sortilin-Mediated Invasion in Glioblastoma

AF38469 is an optimal chemical probe for studying the role of Sortilin in glioblastoma (GBM) invasion. Research has shown that targeting Sortilin with AF38469 decreases GBM invasiveness in vitro and reduces tumor growth in vivo . Its defined potency (IC50=330 nM) and extensive selectivity profile [1] ensure that observed effects on cell migration and invasion can be confidently attributed to Sortilin inhibition. This application is supported by data showing that AF38469 inhibits epithelial-to-mesenchymal transition (EMT) in U87 and A172 glioblastoma cells at 400 nM .

In Vivo Pharmacology Studies Requiring Oral Administration of a Sortilin Inhibitor

For chronic, non-invasive in vivo studies in rodent models, AF38469's 35% oral bioavailability makes it a superior choice over injectable biologics like Latozinemab [1]. Its established pharmacokinetic profile (t1/2 = 1.2 h, CL = 4.8 L/h/kg in rat) [2] allows for predictable dosing via oral gavage, facilitating long-term studies in models of cancer, lysosomal storage disorders, or other diseases where sustained Sortilin inhibition is desired.

Structure-Activity Relationship (SAR) and Chemical Biology Studies of Sortilin

AF38469 serves as a structurally validated and potent starting point for medicinal chemistry and chemical biology efforts. The publication of its co-crystal structure with Sortilin at 2.78 Å resolution provides a unique, atomic-level map of its binding interactions. This allows researchers to rationally design and interpret modifications to the AF38469 scaffold, making it an invaluable tool compound for understanding the molecular determinants of Sortilin-ligand interactions and for developing next-generation inhibitors.

Investigating Sortilin's Role in Cancer Stem Cell Propagation

AF38469 is a valuable tool for studying the progranulin-sortilin axis in cancer stem cell biology. Studies have demonstrated that treatment with AF38469 can reduce progranulin-induced cancer stem cell propagation in vitro . This application leverages AF38469's well-defined potency and selectivity [1] to specifically interrogate Sortilin's function in this pathway, offering a key advantage over genetic knockdown methods for studying acute and dose-dependent pharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF38469

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.